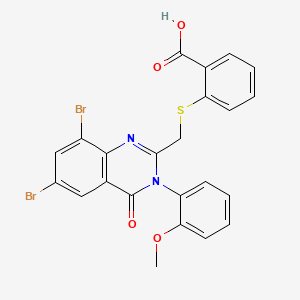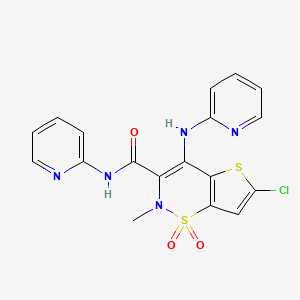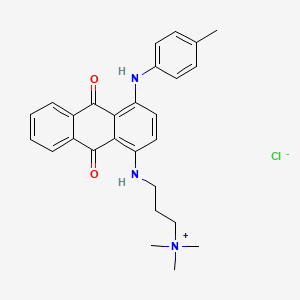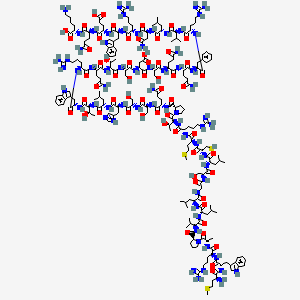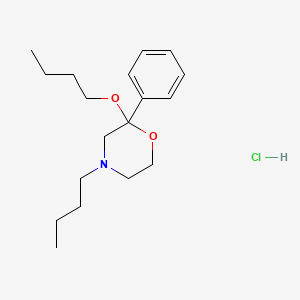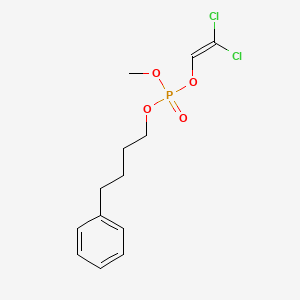
Isobutyl cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl cyclohexanecarboxylate is an organic compound with the molecular formula C11H20O2. It is a colorless liquid known for its fruity aroma, making it a popular ingredient in fragrances and flavorings . The compound is also referred to as cyclohexanecarboxylic acid, 2-methylpropyl ester .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isobutyl cyclohexanecarboxylate is typically synthesized through the esterification of cyclohexanecarboxylic acid with isobutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to maintain optimal temperature and pressure, ensuring high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Isobutyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanecarboxylic acid and isobutyl alcohol.
Reduction: Reduction reactions can convert the ester back to its corresponding alcohol and acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid and isobutyl alcohol.
Reduction: Cyclohexanecarboxylic acid and isobutyl alcohol.
Substitution: Various substituted esters depending on the reagents used.
Aplicaciones Científicas De Investigación
Isobutyl cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug delivery systems.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma
Mecanismo De Acción
The mechanism of action of isobutyl cyclohexanecarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes and proteins, altering their function. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Cyclohexanecarboxylic acid: The parent acid of isobutyl cyclohexanecarboxylate.
Isobutyl acetate: Another ester with a fruity aroma, commonly used in fragrances.
Cyclohexyl acetate: Similar in structure but with different functional groups
Uniqueness: this compound stands out due to its unique combination of a cyclohexane ring and an isobutyl ester group, which imparts distinct chemical properties and a pleasant aroma. Its versatility in various chemical reactions and applications in multiple industries further highlight its uniqueness .
Propiedades
Número CAS |
37139-85-8 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
2-methylpropyl cyclohexanecarboxylate |
InChI |
InChI=1S/C11H20O2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 |
Clave InChI |
HTOQALXUSKONGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





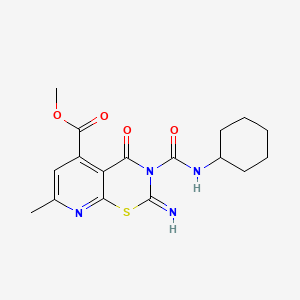
![6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12709117.png)
